molecular formula C7H9N B585531 2-(Methyl-d3)-aniline CAS No. 151985-13-6

2-(Methyl-d3)-aniline

Cat. No.: B585531
CAS No.: 151985-13-6
M. Wt: 110.174
InChI Key: RNVCVTLRINQCPJ-FIBGUPNXSA-N
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Description

2-(Methyl-d3)-aniline is a deuterated analog of aniline, where the methyl group attached to the nitrogen atom is replaced with a deuterated methyl group (CD3). This compound is of significant interest in various fields of scientific research due to its unique isotopic properties, which make it useful in mechanistic studies and as a tracer in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl-d3)-aniline typically involves the deuteration of aniline derivatives. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can be further reacted with aniline to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of N-(1,1,1-trideuteriomethyl)phthalimide, which reacts with acids to form salts of methyl-d3-amine. This intermediate is then converted to this compound through standard amination reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl-d3)-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted aniline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Methyl-d3)-aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methyl-d3)-aniline involves its incorporation into biological systems where it can act as a tracer. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its movement and transformation through various metabolic pathways. This makes it a valuable tool in studying enzyme mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Methyl-d3)-aniline include:

    2-Methyl-aniline: The non-deuterated analog.

    2-(Methyl-d3)-benzylamine: Another deuterated compound with a similar structure.

    2-(Methyl-d3)-phenol: A deuterated phenol derivative.

Uniqueness

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to improved properties in deuterated drugs, such as increased metabolic stability and reduced toxicity .

Properties

IUPAC Name

2-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVCVTLRINQCPJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The above dyes can be prepared by a conventional method. For example, the dye (5) can be prepared as follows: One mole of 4,4'-diaminostilbene 2,2'-disulfonic acid is dissolved in water. To this solution, (1) 2 moles of cyanuric chloride dissolved in acetone and (2) an aqueous solution of sodium carbonate are simultaneously added at temperatures below 0° C., with the mixuture kept unalkaline, thereby allowing the added components to react for 2 hours. To the above reaction mixture is added a monoazo dye obtained by a conventional reaction of H-acid and o-toluidine. The monoazo dye is dissolved in the reaction mixture. To this reaction mixture, an aqueous solution of sodium carbonate is further added, with the reaction mixture kept unalkaline, so that the reaction mixture is allowed to react at room temperature for 10 hours. Thereafter, the temperature of the reaction mixture is gradually raised to 60° C. and the reaction is continued for 1 hour. Aniline and sodium carbonate are then added to the reaction mixture and the temperature of the reaction mixture is raised to 90° C., so that the reaction is further continued for 3 hours. After cooling the reaction mixture, the dye (5) is obtained by a salting-out technique using a 20% aqueous solution of sodium chloride.
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Synthesis routes and methods II

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that o-nitrotoluene was used in an amount of 68.6 g (0.5 mole), and 68.6 g of glacial acetic acid was used instead of distilled water. The reaction required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination. The reaction solution was worked up in the same way as in Example 1 to give 9.0 g of o-toluidine and 53.1 g (yield 76.6%) of 2-methyl-4-methoxyaniline. The 2-methyl-4-methoxyaniline was found to have a purity of 99.0% by gas chromatography.
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Synthesis routes and methods III

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
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acetaldehyde ortho-toluidine
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